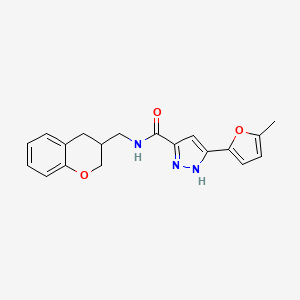![molecular formula C17H18N4O3 B5670645 1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine](/img/structure/B5670645.png)
1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is an organic compound with the molecular formula C17H18N4O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine typically involves the following steps:
Formation of 4-nitrobenzyl chloride: This is achieved by reacting 4-nitrobenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic substitution: The 4-nitrobenzyl chloride is then reacted with piperazine in the presence of a base such as potassium carbonate (K2CO3) to form 1-(4-nitrobenzyl)piperazine.
Acylation: Finally, 1-(4-nitrobenzyl)piperazine is acylated with pyridine-4-carbonyl chloride in the presence of a base like triethylamine (Et3N) to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Acylation: The compound can be further acylated at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base.
Acylation: Acyl chlorides in the presence of a base like triethylamine (Et3N).
Major Products
Reduction: 1-[(4-Aminophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine.
Substitution: Various substituted piperazines depending on the substituent used.
Acylation: N-acylated derivatives of the original compound.
科学的研究の応用
1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperazine ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions. The pyridine-4-carbonyl group can further enhance these interactions by providing additional binding sites.
類似化合物との比較
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar structure but lacks the pyridine-4-carbonyl group.
4-Nitrobenzylpiperazine: Similar structure but lacks the pyridine-4-carbonyl group and the methyl group on the piperazine ring.
Uniqueness
1-[(4-Nitrophenyl)methyl]-4-(pyridine-4-carbonyl)piperazine is unique due to the presence of both the nitrobenzyl and pyridine-4-carbonyl groups, which provide a combination of electronic and steric properties that can be exploited in various applications. This makes it a versatile intermediate in the synthesis of more complex molecules.
特性
IUPAC Name |
[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-17(15-5-7-18-8-6-15)20-11-9-19(10-12-20)13-14-1-3-16(4-2-14)21(23)24/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPICWXIHFSBYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4,6-Dimethylpyridin-2-yl)amino]-5-oxopentanoic acid](/img/structure/B5670572.png)

![benzyl 4-[(3-methyl-2-butenoyl)oxy]benzoate](/img/structure/B5670582.png)
![N-(3,4-dihydro-2H-chromen-3-ylmethyl)-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B5670584.png)
![N-CYCLOPENTYL-5-HYDROXY-2-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B5670594.png)
![3-{4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}benzoic acid](/img/structure/B5670600.png)
![(3R*,4S*)-1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670608.png)

![2-phenyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5670615.png)
![4-benzyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B5670642.png)


![2-[2-amino-6-(2-thienylthio)pyrimidin-4-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5670676.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5670682.png)
